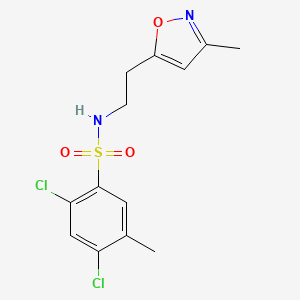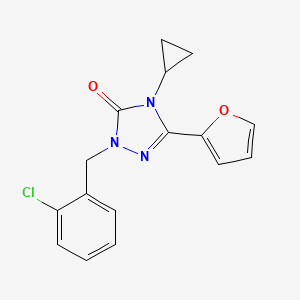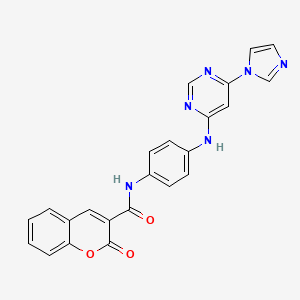
N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It contains an imidazole ring, a pyrimidine ring, and a chromene structure . The exact structure would need to be determined through techniques such as X-ray crystallography .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
Research efforts have focused on the synthesis and modification of imidazo[1,2-a]pyrimidine derivatives to reduce metabolism mediated by aldehyde oxidase (AO), with one study demonstrating that altering the heterocycle or blocking the reactive site can be effective strategies to reduce AO metabolism. These findings are significant in the context of developing full antagonists for androgen receptors, showing promise in tumor growth inhibition for castration-resistant prostate cancer (CRPC) (Linton et al., 2011).
Antioxidant Activities
Novel indane-amide compounds containing pyrazole, pyrimidine, fused pyrimidines, fused pyridines, and 2-pyrone derivatives synthesized from 2-Cyano-N-(2,3-dihydro-1H-5-indenyl)-3-(dimethylamino)acrylamide have been investigated for their antioxidant activities. Some of these compounds have shown promising activities, highlighting the potential of chromene derivatives in designing new antioxidant agents (Mohamed & El-Sayed, 2019).
Antibacterial Applications
A study on the synthesis of pyrazolopyrimidine derivatives revealed their significant antibacterial activity. The compounds synthesized from 5-aminopyrazole-4-carbonitriles have been evaluated for their efficacy against bacterial strains, showcasing the potential of such compounds in the development of new antibacterial agents (Rahmouni et al., 2014).
Gene Expression Modulation
Pyrrole–imidazole (Py–Im) hairpin polyamides, which are capable of disrupting protein–DNA interactions and modulating gene expression, have seen advancements through the modification of the hairpin γ-aminobutyric acid turn unit. These modifications have enhanced cellular uptake and biological activity, offering a new approach to controlling the intracellular concentration of Py–Im polyamides for potential therapeutic applications (Meier, Montgomery, & Dervan, 2012).
Anticancer Research
The synthesis of chromeno[4,3-b]pyridine derivatives and their evaluation for anticancer activities, particularly in breast cancer (MCF-7), through molecular docking and binding energy analysis, showcases the ongoing research into developing more effective anticancer agents. Some compounds have shown high activity towards the MCF-7 cell line, indicating their potential in cancer treatment strategies (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Propriétés
IUPAC Name |
N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N6O3/c30-22(18-11-15-3-1-2-4-19(15)32-23(18)31)28-17-7-5-16(6-8-17)27-20-12-21(26-13-25-20)29-10-9-24-14-29/h1-14H,(H,28,30)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQQJFFGFJPNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
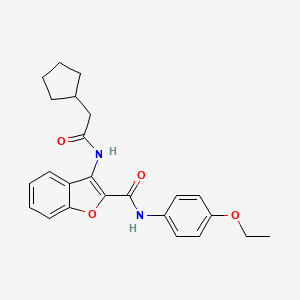

![tert-butyl N-{3-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}carbamate](/img/structure/B2735393.png)
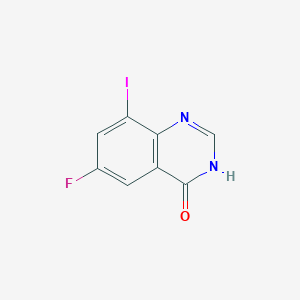

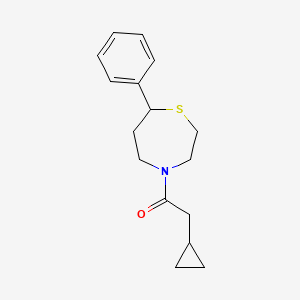


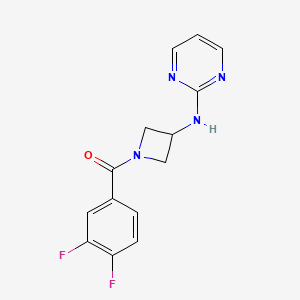
![1-[2-[5-(4-Chlorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2735404.png)

![6-Ethyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2735406.png)
